N-(2,3-dimethylphenyl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide N-(2,3-dimethylphenyl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 898451-33-7
VCID: VC11877893
InChI: InChI=1S/C24H32N4O3S/c1-17-6-3-8-20(18(17)2)25-22(29)16-32-23-19-7-4-9-21(19)28(24(30)26-23)11-5-10-27-12-14-31-15-13-27/h3,6,8H,4-5,7,9-16H2,1-2H3,(H,25,29)
SMILES: CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4)C
Molecular Formula: C24H32N4O3S
Molecular Weight: 456.6 g/mol

N-(2,3-dimethylphenyl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

CAS No.: 898451-33-7

Cat. No.: VC11877893

Molecular Formula: C24H32N4O3S

Molecular Weight: 456.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dimethylphenyl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide - 898451-33-7

Specification

CAS No. 898451-33-7
Molecular Formula C24H32N4O3S
Molecular Weight 456.6 g/mol
IUPAC Name N-(2,3-dimethylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C24H32N4O3S/c1-17-6-3-8-20(18(17)2)25-22(29)16-32-23-19-7-4-9-21(19)28(24(30)26-23)11-5-10-27-12-14-31-15-13-27/h3,6,8H,4-5,7,9-16H2,1-2H3,(H,25,29)
Standard InChI Key LCHDHNAAOCVFHE-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4)C
Canonical SMILES CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4)C

Introduction

IUPAC Name

N-(2,3-dimethylphenyl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide.

Molecular Formula

C21_{21}H28_{28}N4_{4}O3_{3}S.

Molecular Weight

Approximately 432.54 g/mol.

Structural Features

The compound contains:

  • A dimethylphenyl group attached to the nitrogen atom.

  • A cyclopenta[d]pyrimidinone core with a sulfur-linked acetamide side chain.

  • A morpholine ring tethered via a propyl chain to the pyrimidinone structure.

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions. While specific details for this compound are not explicitly available in the provided references, similar structures are synthesized using the following general steps:

  • Formation of the Pyrimidinone Core:

    • Starting with cyclopentanone derivatives and urea or thiourea under acidic or basic conditions to form the cyclopenta[d]pyrimidinone scaffold.

  • Functionalization with Sulfur Linkage:

    • Introduction of a thiol group at a specific position on the pyrimidinone ring using thiolation reagents like potassium thiocyanate or thiourea.

  • Attachment of Side Chains:

    • Coupling reactions (e.g., amide bond formation) to attach the dimethylphenyl group and morpholine-propyl chain using reagents like carbodiimides or acyl chlorides.

  • Final Purification:

    • Recrystallization or chromatographic techniques to isolate the pure compound.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^{1}H-NMR and 13C^{13}C-NMR spectra provide detailed information about hydrogen and carbon environments in the molecule.

    • Key signals would include aromatic protons from the phenyl group, aliphatic protons from the morpholine ring and propyl chain, and characteristic signals for the amide group.

  • Mass Spectrometry (MS):

    • High-resolution MS would confirm the molecular weight (432.54 g/mol).

  • Infrared Spectroscopy (IR):

    • Peaks corresponding to functional groups such as amides (C=OC=O), thiols (CSC-S), and aromatic systems (C=CC=C).

  • X-ray Crystallography:

    • For definitive structural confirmation through crystal lattice analysis.

Medicinal Chemistry

The structural features of this compound suggest potential biological activity due to:

  • The presence of a pyrimidinone core, which is common in bioactive molecules.

  • The morpholine ring, often associated with enhanced solubility and receptor binding affinity.

  • The sulfur linkage, which may contribute to unique biochemical interactions.

Drug Development

Compounds with similar scaffolds have been explored as:

  • Anti-inflammatory agents.

  • Anticancer drugs targeting specific enzymes or receptors.

  • Antimicrobial agents due to their ability to disrupt bacterial processes.

Molecular Docking Studies

In silico studies could evaluate its binding affinity to biological targets such as kinases or proteases. This would guide further optimization for therapeutic applications.

Limitations and Future Research Directions

  • Toxicity Assessment:

    • Detailed in vitro and in vivo studies are required to evaluate cytotoxicity and pharmacokinetics.

  • Structure Optimization:

    • Modifications at the phenyl or morpholine groups could improve potency and selectivity for specific targets.

  • Biological Testing:

    • Screening against enzyme panels or cell lines would provide insights into its mechanism of action.

This report provides an overview based on available data and general trends in organic synthesis and medicinal chemistry research for compounds with similar structures. Further experimental studies are necessary to fully characterize and explore the potential of this molecule in pharmaceutical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator